Virologic Response vs. TDF
In a Phase 3 double-blind, non-inferiority trial (NCT01937806) involving 197 treatment-naïve chronic hepatitis B (CHB) patients, besifovir dipivoxil maleate (BSV) 150 mg demonstrated non-inferior virologic response (VR) to tenofovir disoproxil fumarate (TDF) 300 mg at 48 weeks. The primary endpoint was the proportion of patients achieving HBV DNA <69 IU/mL. The VR rate was 80.9% for BSV vs. 84.9% for TDF, establishing BSV as a therapeutically equivalent alternative to the global standard-of-care TDF for viral suppression [1].
| Evidence Dimension | Proportion of patients with HBV DNA <69 IU/mL (Virologic Response) at 48 weeks |
|---|---|
| Target Compound Data | 80.9% (BSV 150 mg, n=99) |
| Comparator Or Baseline | 84.9% (TDF 300 mg, n=98) |
| Quantified Difference | Non-inferior (95% CI for difference met pre-specified margin) |
| Conditions | Phase 3 double-blind, randomized controlled trial; treatment-naïve CHB patients; 22 sites in South Korea; NCT01937806. |
Why This Matters
This demonstrates that BSV provides equivalent antiviral suppression to TDF, the global first-line standard, allowing procurement decisions based on safety advantages rather than efficacy concerns.
- [1] Ahn SH, Kim W, Jung YK, et al. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection. Clin Gastroenterol Hepatol. 2019;17(9):1850-1859.e4. doi:10.1016/j.cgh.2018.11.015 View Source
